molecular formula C15H31O2P B13022689 (Methoxycarbonylmethylene)tributylphosphorane

(Methoxycarbonylmethylene)tributylphosphorane

Cat. No.: B13022689
M. Wt: 274.38 g/mol
InChI Key: CJADRZKFPSNBRL-UHFFFAOYSA-N
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Description

Methyl 2-(tributylphosphoranylidene)acetate is an organophosphorus compound with the molecular formula C15H31O2P. It is a derivative of phosphorane and is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Properties

Molecular Formula

C15H31O2P

Molecular Weight

274.38 g/mol

IUPAC Name

methyl 2-(tributyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C15H31O2P/c1-5-8-11-18(12-9-6-2,13-10-7-3)14-15(16)17-4/h14H,5-13H2,1-4H3

InChI Key

CJADRZKFPSNBRL-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=CC(=O)OC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tributylphosphoranylidene)acetate can be synthesized through a reaction involving tributylphosphane and methyl 2-bromoacetate. The process typically involves the following steps :

    Reaction Setup: A cold (0°C) solution of tributylphosphane in toluene is prepared under a nitrogen atmosphere.

    Addition of Reagents: Methyl 2-bromoacetate is added to the solution.

    Reaction Conditions: The resulting mixture is warmed to room temperature and stirred overnight under a nitrogen atmosphere.

Industrial Production Methods

While specific industrial production methods for methyl 2-(tributylphosphoranylidene)acetate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tributylphosphoranylidene)acetate primarily undergoes the Wittig reaction, which is used to convert aldehydes and ketones into alkenes. This reaction involves the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene .

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with methyl 2-(tributylphosphoranylidene)acetate include aldehydes, ketones, and bases such as triethylamine.

    Conditions: The reactions are typically carried out in organic solvents like toluene or THF, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Major Products

The major products formed from reactions involving methyl 2-(tributylphosphoranylidene)acetate are alkenes. For example, the reaction with benzaldehyde yields a substituted alkene as the primary product .

Scientific Research Applications

Methyl 2-(tributylphosphoranylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(tributylphosphoranylidene)acetate involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(tributylphosphoranylidene)acetate is unique due to its specific structure, which includes tributylphosphane as the phosphorane component. This structural difference can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

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